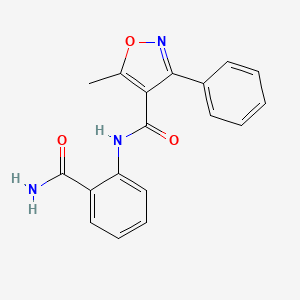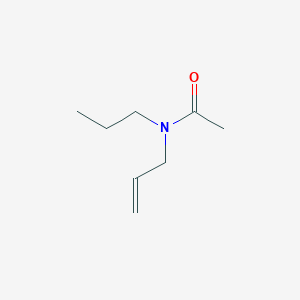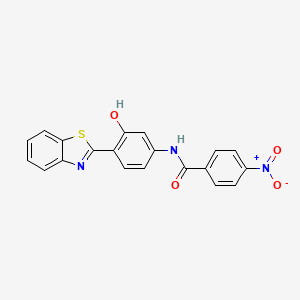![molecular formula C10H9BrN2 B2791180 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1256818-80-0](/img/structure/B2791180.png)
5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1256818-80-0 . It has a molecular weight of 237.1 . The compound is solid in physical form and is stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is1S/C10H9BrN2/c11-7-3-8-9 (6-1-2-6)5-13-10 (8)12-4-7/h3-6H,1-2H2, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
5-Bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a solid compound with a molecular weight of 237.1 . It is stored in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
The compound forms an essentially planar aza-indole skeleton, which is a fused structure of six-membered pyridine and five-membered pyrrole rings . In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers . This structural information is crucial for understanding the compound’s properties and reactivity .
Ligand for Platinum (II) Dichlorido Complexes
The compound has been utilized as the N-donor carrier ligand of highly cytotoxic platinum (II) dichlorido complexes . These complexes have potential applications in the field of cancer therapy .
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors . Abnormal activation of FGFR signaling pathway is associated with the progression and development of several cancers. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Inhibitor of Cell Proliferation
One of the derivatives, compound 4h, has shown potent inhibitory activity against the proliferation of breast cancer 4T1 cells . This suggests potential applications in the development of new anticancer drugs .
Inducer of Cell Apoptosis
In addition to inhibiting cell proliferation, compound 4h has also been found to induce apoptosis in 4T1 cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment .
Inhibitor of Cell Migration and Invasion
Compound 4h has also shown significant inhibitory effects on the migration and invasion of 4T1 cells . This suggests potential applications in preventing cancer metastasis .
Safety and Hazards
Direcciones Futuras
While specific future directions for 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine are not mentioned in the search results, research on 1H-pyrrolo[2,3-b]pyridine derivatives is ongoing, particularly in the context of cancer therapy . These compounds are being developed as potential inhibitors of the FGFR signaling pathway .
Mecanismo De Acción
Target of Action
The primary target of 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .
Mode of Action
5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . This compound binds to the receptor, preventing the activation of downstream signaling pathways .
Biochemical Pathways
Upon binding to FGFRs, 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine inhibits the activation of downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (237.1 g/mol ) can influence these pharmacokinetic properties.
Result of Action
The inhibition of FGFRs by 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine leads to a decrease in cell proliferation and migration . For instance, it has been shown to significantly reduce the migration and invasion abilities of 4T1 breast cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. For instance, its storage temperature is recommended to be between 2-8°C in a dry environment .
Propiedades
IUPAC Name |
5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-7-3-8-9(6-1-2-6)5-13-10(8)12-4-7/h3-6H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLUDPYHOMETIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CNC3=C2C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1256818-80-0 |
Source


|
| Record name | 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-difluorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2791097.png)

![1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone](/img/structure/B2791102.png)
![N-[(3-Chlorophenyl)methyl]-N-propan-2-yloxirane-2-carboxamide](/img/structure/B2791103.png)


![7-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinazoline](/img/structure/B2791107.png)
![1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2791112.png)



![2-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2791117.png)
![2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2791118.png)
![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2791120.png)